(5-溴-2-氯苯基)(6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug developed by Bristol-Myers Squibb and AstraZeneca . Dapagliflozin is the first approved drug for the treatment of type 2 diabetes that inhibits SGLT2 . It is used in adults with type 2 diabetes as an adjunct to diet and exercise to improve glycemic control .
Molecular Structure Analysis
The molecular formula of the compound is C13H11BrClN3O . Its average mass is 340.603 Da and its monoisotopic mass is 338.977386 Da .科学研究应用
对映体纯化合物的合成
该化合物用于合成对映体纯化合物 . 该过程从(5-溴-2-氯苯基)(4-乙氧基苯基)甲酮开始,涉及多个步骤,包括2-(5-溴-2-氯苯基)-2-(4-乙氧基苯基)乙酸的分离 .
二芳基甲烷苷元修饰
在研究新型C-糖苷作为SGLT2抑制剂的过程中,研究人员对已知SGLT2抑制剂中二芳基甲烷苷元的修饰表现出兴趣 .
降血糖活性的改善
发现将甲基引入化合物1,即对映体纯的1-(5-溴-2-氯苯基)-1-(4-乙氧基苯基)乙烷,是一个改善降血糖活性的良好策略 .
工业化生产规模化
该化合物用于5-溴-2-氯-4-(甲氧羰基)苯甲酸的工业化生产规模化,它是治疗性SGLT2抑制剂生产中的关键中间体 .
3-芳基氨基-1,2-二氢-3H-1,4-苯并二氮杂卓衍生物的合成
利用该化合物合成了一系列新的7-溴-5-(2'-氯苯基)-3-芳基氨基-1,2-二氢-3H-1,4-苯并二氮杂卓衍生物 . 这些合成的化合物在低剂量下表现出食欲亢进和食欲抑制的作用 .
作用机制
Target of Action
The compound, also known as (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Pharmacokinetics
These drugs are generally well-absorbed and have good bioavailability .
Result of Action
The primary result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This is achieved by preventing the reabsorption of glucose in the kidneys, allowing more glucose to be excreted in the urine .
未来方向
Given that this compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug, its future directions are likely tied to the development and application of Dapagliflozin and similar drugs. As our understanding of type 2 diabetes and its treatment options continue to evolve, this compound may play a crucial role in the development of new therapeutic strategies.
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGUKUVZESENNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。